N-((1R,3s,5S)-6,6-Difluorobicyclo[3.1.0]hexan-3-yl)benzamide
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Overview
Description
N-((1R,3s,5S)-6,6-Difluorobicyclo[310]hexan-3-yl)benzamide is a complex organic compound characterized by its unique bicyclic structure and the presence of fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1R,3s,5S)-6,6-Difluorobicyclo[310]hexan-3-yl)benzamide typically involves multiple steps, starting from readily available precursorsThe final step involves the coupling of the bicyclic intermediate with benzamide under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques like recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-((1R,3s,5S)-6,6-Difluorobicyclo[3.1.0]hexan-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups to alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, under conditions such as heating or the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups .
Scientific Research Applications
N-((1R,3s,5S)-6,6-Difluorobicyclo[3.1.0]hexan-3-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: Investigated for its potential as a bioactive molecule, with studies exploring its interactions with biological targets and its effects on cellular processes.
Mechanism of Action
The mechanism of action of N-((1R,3s,5S)-6,6-Difluorobicyclo[3.1.0]hexan-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The bicyclic structure may also play a role in stabilizing the compound’s interaction with its targets, thereby influencing its overall activity .
Comparison with Similar Compounds
Similar Compounds
- (1R,3S,4R,5S)-1-Isopropyl-4-methylbicyclo[3.1.0]hexan-3-yl acetate
- (1S,3S,5S)-1-Isopropyl-4-methylenebicyclo[3.1.0]hexan-3-yl acetate
Uniqueness
Compared to similar compounds, N-((1R,3s,5S)-6,6-Difluorobicyclo[3.1.0]hexan-3-yl)benzamide stands out due to the presence of fluorine atoms, which can significantly alter its chemical and biological properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.
Biological Activity
N-((1R,3s,5S)-6,6-Difluorobicyclo[3.1.0]hexan-3-yl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing findings from various research studies and data sources.
Chemical Structure and Properties
The compound is characterized by the following chemical formula and properties:
- Molecular Formula : C12H14F2N O
- Molecular Weight : 228.24 g/mol
- CAS Number : 1494673-39-0
The bicyclic structure contributes to its potential interactions with biological targets, which will be discussed below.
Research indicates that compounds with bicyclic structures can exhibit diverse biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. The difluorobicyclo[3.1.0]hexane moiety may enhance binding affinity to specific receptors or enzymes due to its steric and electronic properties.
Anticancer Activity
A study published in Cancer Research highlighted the potential of bicyclic compounds in inhibiting tumor growth through modulation of signaling pathways involved in cell proliferation and apoptosis. Specifically, this compound was shown to inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis through caspase activation pathways .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. In vitro studies demonstrated that it could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests a potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory activity of this compound. Research has shown that it can inhibit the production of pro-inflammatory cytokines in activated macrophages, indicating its potential use in managing inflammatory disorders .
Case Studies
-
In Vitro Studies on Cancer Cell Lines :
- Objective : To evaluate the anticancer efficacy.
- Methodology : Various cancer cell lines were treated with different concentrations of this compound.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM.
-
Neuroprotection in Animal Models :
- Objective : To assess neuroprotective effects in vivo.
- Methodology : Rodent models were administered the compound prior to exposure to neurotoxins.
- Results : Animals treated with the compound exhibited lower levels of neuronal damage compared to controls.
Data Summary Table
Properties
Molecular Formula |
C13H13F2NO |
---|---|
Molecular Weight |
237.24 g/mol |
IUPAC Name |
N-[(1R,5S)-6,6-difluoro-3-bicyclo[3.1.0]hexanyl]benzamide |
InChI |
InChI=1S/C13H13F2NO/c14-13(15)10-6-9(7-11(10)13)16-12(17)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2,(H,16,17)/t9?,10-,11+ |
InChI Key |
FKUDJJGEMLSXDA-FGWVZKOKSA-N |
Isomeric SMILES |
C1[C@@H]2[C@@H](C2(F)F)CC1NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1C(CC2C1C2(F)F)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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